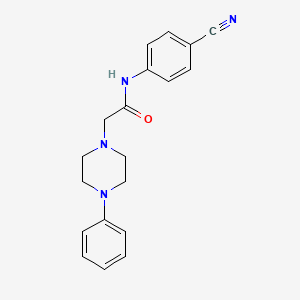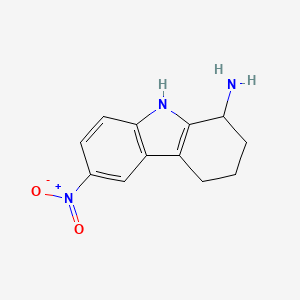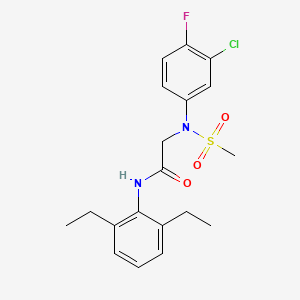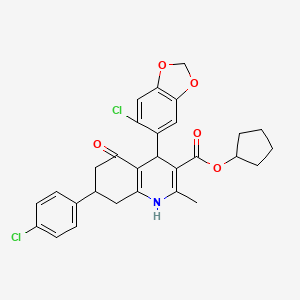![molecular formula C14H8Cl4N2OS B5110437 3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB, and it has been synthesized using different methods. In
作用机制
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. CTB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. CTB has also been shown to inhibit the activity of proteasomes, which are proteins that are involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB can induce apoptosis, or programmed cell death, in cancer cells. CTB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CTB has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines, which are proteins involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using CTB in lab experiments is its high potency and selectivity. CTB has been shown to have a low toxicity profile, and it can be used at low concentrations in experiments. However, one of the limitations of using CTB in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on CTB. One area of research is the development of new synthesis methods for CTB that are more efficient and cost-effective. Another area of research is the exploration of CTB's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on CTB's potential as a herbicide and as a tool for environmental remediation is ongoing.
合成方法
The synthesis of CTB can be achieved using different methods. One of the most commonly used methods involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with 3-chlorobenzoyl chloride to obtain CTB.
科学研究应用
CTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CTB has been shown to have anticancer properties, and it has been used as a diagnostic tool for cancer detection. CTB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, CTB has been shown to have herbicidal properties, and it has been used as a selective herbicide for weed control. CTB has also been studied for its potential use in the treatment of fungal infections in crops.
In environmental science, CTB has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
属性
IUPAC Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCROOFTSXKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)

![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)

![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)


![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)